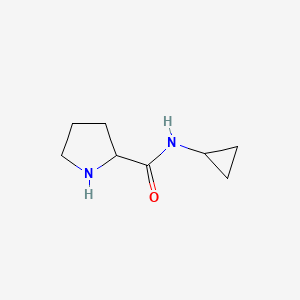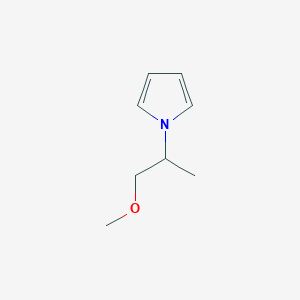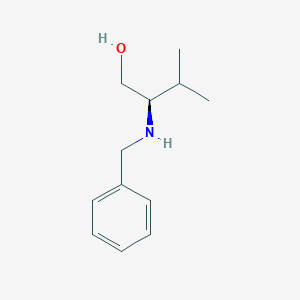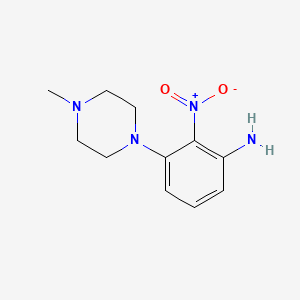
Methyl 4-phenylpyrimidine-2-carboxylate
Overview
Description
“Methyl 4-phenylpyrimidine-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 g/mol . This compound is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of “Methyl 4-phenylpyrimidine-2-carboxylate” and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, pyrimidines, in general, have been synthesized through various methods .
Molecular Structure Analysis
The molecular structure of “Methyl 4-phenylpyrimidine-2-carboxylate” consists of a pyrimidine ring attached to a phenyl group and a methyl ester group . The exact 3D structure can be determined using techniques like X-Ray diffraction analysis .
Physical And Chemical Properties Analysis
“Methyl 4-phenylpyrimidine-2-carboxylate” has a molecular weight of 214.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Methyl 4-phenylpyrimidine-2-carboxylate derivatives have been synthesized and studied for their cytotoxic activities. For instance, novel 5-methyl-4-thiopyrimidine derivatives obtained from related compounds showed varying cytotoxicity against different cancer cell lines, including HeLa and K562, indicating potential applications in cancer therapy (Stolarczyk et al., 2018).
Antimicrobial Properties
These compounds also demonstrate significant antimicrobial properties. A study on the synthesis and antimicrobial evaluation of certain novel derivatives revealed that they possess notable antibacterial and antifungal activities (Shastri, 2019).
Potential in Nonlinear Optics
In the field of nonlinear optics (NLO), thiopyrimidine derivatives of Methyl 4-phenylpyrimidine-2-carboxylate have been studied for their potential applications. Density functional theory (DFT) findings showed these compounds to have significant NLO properties, suggesting their use in optoelectronic high-tech applications (Hussain et al., 2020).
Pharmaceutical Applications
These compounds have also been explored for their potential pharmaceutical applications. For instance, carbamate substituted 2-amino-4,6-diphenylpyrimidines showed promise as adenosine receptor antagonists, indicating potential use in the treatment of diseases like Parkinson's disease (Robinson et al., 2016).
Photoluminescence in Lanthanide Frameworks
Research on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks indicated that these compounds could be tuned for specific photoluminescence behaviors, offering applications in the development of luminescent materials (Jia et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-phenylpyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-13-8-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXRIDBAMITNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281159 | |
| Record name | Methyl 4-phenyl-2-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74647-40-8 | |
| Record name | Methyl 4-phenyl-2-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74647-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-phenyl-2-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)





![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)
